brasixanthone B
Description
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5,8-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)5-7-15-21-14(9-10-23(3,4)28-21)19(25)18-20(26)16-11-13(24)6-8-17(16)27-22(15)18/h5-6,8-11,24-25H,7H2,1-4H3 |
InChI Key |
BFPCRQCNDMJVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=C(C=C4)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Brasixanthone B has demonstrated significant anticancer properties across various human cancer cell lines. The compound has been evaluated for its cytotoxic effects against several types of cancer, including:
- SNU-1 (stomach cancer)
- HeLa (cervical cancer)
- Hep G2 (liver cancer)
- NCI-H23 (lung cancer)
- K562 (leukemia)
- Raji (lymphoma)
- LS174T (colon cancer)
- IMR-32 (neuroblastoma)
- SK-MEL-28 (skin cancer)
The cytotoxicity of brasixanthone B was assessed using the MTT assay, revealing low IC50 values ranging from 0.69 to 92.59 µM, indicating potent activity against these cell lines . The structure-activity relationship suggests that the presence of specific functional groups significantly influences its anticancer efficacy.
Antiviral Properties
Recent studies have highlighted the potential of brasixanthone B as an antiviral agent. A molecular docking study investigated its binding affinity to the main protease of SARS-CoV-2, the virus responsible for COVID-19. Brasixanthone B exhibited favorable binding energies, indicating it could serve as a lead compound for developing new antiviral drugs against coronavirus infections . The docking results showed that brasixanthone B has good interactions with critical amino acid residues in the protease, suggesting its potential role in inhibiting viral replication.
Cytotoxicity and Mechanism of Action
The cytotoxic mechanisms of brasixanthone B involve inducing apoptosis in cancer cells. Studies have reported that it can disrupt mitochondrial function and induce oxidative stress, leading to cell death. The compound's ability to target specific signaling pathways associated with cancer cell proliferation has been a focal point in understanding its therapeutic potential .
- Anticancer Activity : A study conducted on various xanthones isolated from Calophyllum species demonstrated that brasixanthone B exhibited significant cytotoxic activity against multiple human cancer cell lines, supporting its potential as an anticancer agent .
- Antiviral Potential : In silico studies utilizing molecular docking revealed that brasixanthone B binds effectively to the SARS-CoV-2 main protease, suggesting avenues for further research into its use as an antiviral treatment .
- Mechanistic Insights : Research into the mechanisms by which brasixanthone B induces apoptosis in cancer cells has provided insights into its therapeutic applications, underscoring the importance of understanding structure-activity relationships in drug development .
Preparation Methods
Plant Material Selection
The stem bark of Calophyllum gracilentum and C. brasiliense is the most common source. Fresh or air-dried bark is ground into a coarse powder to increase surface area for solvent interaction. Maclura cochinchinensis has also been reported as a source, though with less frequency.
Solvent Extraction
Cold maceration using sequential solvents of increasing polarity is the standard approach. For example:
-
n-Hexane (non-polar) removes lipids and waxes.
-
Chloroform and ethyl acetate (mid-polarity) extract xanthones like brasixanthone B.
-
Methanol (polar) captures glycosides and polar constituents.
A typical protocol involves soaking powdered bark in n-hexane for 72 hours, followed by filtration and solvent evaporation under reduced pressure. This crude extract is then subjected to further fractionation.
Chromatographic Fractionation and Purification
Chromatography is indispensable for isolating brasixanthone B from complex plant matrices. The process often combines multiple techniques to achieve high purity.
Column Chromatography
Silica Gel Chromatography : Initial fractionation uses silica gel (Merck Kieselgel 60) with gradient elution. For example:
Fractions are pooled based on thin-layer chromatography (TLC) profiles, with brasixanthone B typically eluting in mid-polarity fractions.
Sephadex LH-20 Gel Filtration : Further purification employs Sephadex LH-20 with methanol as the eluent. This step separates compounds by molecular size, effectively isolating brasixanthone B from structurally similar xanthones.
Radial Chromatography
Final purification uses radial chromatography with silica gel (Merck 1.07749) and n-hexane:ethyl acetate (8:2) to yield needle-like crystals.
Structural Elucidation and Validation
Post-isolation, brasixanthone B is characterized using spectroscopic methods to confirm its structure:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar xanthone skeleton with a fused pyrano ring and 3-methylbut-2-enyl side chain. Intramolecular O–H⋯O hydrogen bonding stabilizes the structure.
Comparative Analysis of Preparation Methods
The table below summarizes key methodologies from representative studies:
Challenges and Optimization Strategies
Solvent Selection
Ethyl acetate strikes a balance between polarity and selectivity for xanthones. Methanol, while effective, risks co-extracting pigments that complicate purification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
